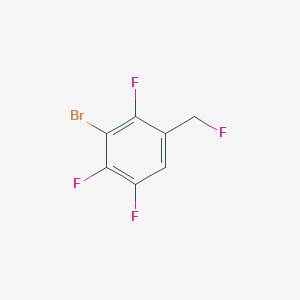

3-Bromo-2,4,5-trifluorobenzyl fluoride

Description

Significance of Fluorine in Organic Chemistry and Molecular Design

The incorporation of fluorine into organic molecules is a powerful strategy in molecular design. acs.org As the most electronegative element, fluorine's presence can dramatically alter a molecule's physical and chemical properties. lew.ro The carbon-fluorine (C-F) bond is the strongest single bond to carbon in organic chemistry, which imparts considerable thermal and oxidative stability to fluorinated compounds. lew.ronih.gov This unique combination of high electronegativity, small atomic size (its van der Waals radius is similar to that of hydrogen), and strong C-F bond strength makes fluorine a valuable element for fine-tuning molecular characteristics. lew.rotandfonline.com

The substitution of hydrogen with fluorine can have a profound impact on various molecular properties, a phenomenon widely exploited in research. tandfonline.com Fluorination can alter electron distribution, which in turn affects a molecule's acidity, basicity, dipole moment, and chemical stability. tandfonline.comsci-hub.st For instance, introducing fluorine can lower the pKa of nearby functional groups, increasing acidity. tandfonline.com It can also block metabolic pathways by replacing a C-H bond at a site of metabolic attack, thereby enhancing a compound's metabolic stability. tandfonline.com

Furthermore, fluorine substitution is a key tool for modifying lipophilicity, which influences how a compound is absorbed and transported in biological or material systems. sci-hub.stnih.gov The effect can vary: for example, aromatic fluorination typically increases lipophilicity, while monofluorination of alkyl groups can decrease it. sci-hub.st These modifications can also enhance binding affinity to target proteins by creating favorable intermolecular interactions, such as dipolar interactions within a hydrophobic binding pocket. tandfonline.comnih.gov

Table 1: Effects of Fluorine Substitution on Molecular Properties

| Property | General Impact of Fluorine Substitution | Research Context Significance |

|---|---|---|

| Acidity/Basicity | Generally increases acidity and decreases basicity of nearby functional groups. sci-hub.st | Modulates pKa to improve properties like oral absorption in medicinal chemistry contexts. tandfonline.com |

| Metabolic Stability | Increases stability by replacing metabolically vulnerable C-H bonds with robust C-F bonds. tandfonline.com | Enhances the in vivo lifetime of bioactive molecules. nih.gov |

| Lipophilicity | Can increase or decrease lipophilicity depending on the structural context. sci-hub.st | Fine-tunes membrane permeability and biodistribution. nih.govnih.gov |

| Binding Affinity | Can enhance binding to target proteins through unique electronic interactions. tandfonline.com | Improves the potency and selectivity of ligands. lew.ro |

| Conformation | Influences molecular conformation through steric and electronic effects. | Can lock a molecule into a bioactive conformation. researchgate.netscispace.com |

| Bond Strength | The C-F bond is exceptionally strong and resistant to oxidative degradation. lew.ro | Imparts high thermal and chemical stability to materials and molecules. mdpi.com |

Fluorinated motifs are integral components in the design of complex molecules across various fields of chemistry. lew.ro In medicinal chemistry, fluorine is often used as a bioisostere, mimicking a hydrogen atom or a hydroxyl group while altering electronic properties. researchgate.netacs.org This strategy can lead to improved potency, selectivity, and pharmacokinetic profiles. scispace.com Many important pharmaceutical agents contain strategically placed fluorine atoms or trifluoromethyl groups. lew.ro

Beyond pharmaceuticals, fluorinated motifs are crucial in the development of advanced materials. Fluoropolymers, for example, exhibit high thermal stability and chemical inertness. In polymer solar cells, fluorine substitution on conjugated polymers has been shown to improve molecular packing, enhance charge transport, and increase device efficiency. researchgate.net The deliberate incorporation of fluorinated segments allows for precise control over the electronic and physical properties of complex chemical structures.

Benzyl (B1604629) Halides as Versatile Synthetic Intermediates

Benzyl halides, including chlorides, bromides, and fluorides, are fundamental reagents in organic synthesis. wisdomlib.orgacs.org Their utility lies in the reactivity of the benzylic carbon, which is activated by the adjacent aromatic ring. This activation facilitates a range of chemical transformations, making benzyl halides valuable precursors for constructing more complex molecular architectures. acs.org They are frequently employed in cross-coupling reactions and as alkylating agents in the synthesis of a wide array of organic compounds. wisdomlib.orgrsc.org

The reactivity of benzyl halides is largely dictated by their susceptibility to nucleophilic substitution reactions, which can proceed through either an SN1 or SN2 mechanism. quora.com The adjacent benzene (B151609) ring can stabilize the developing positive charge in a carbocation intermediate (favoring SN1) as well as the transition state of a concerted displacement (favoring SN2). quora.com Consequently, benzyl halides often exhibit high reactivity in both pathways, depending on the specific reaction conditions. quora.comquora.com

The nature of the halogen atom is a critical factor in determining reactivity. The typical order of reactivity for nucleophilic substitution is I > Br > Cl >> F. researchgate.netlibretexts.org The carbon-fluorine bond is exceptionally strong and, as a result, benzyl fluoride (B91410) is generally the least reactive among the benzyl halides and is often inert to standard nucleophilic substitution conditions. libretexts.orgnih.govnih.gov Activating the C-F bond for substitution typically requires harsh conditions or specialized reagents that can facilitate its cleavage. nih.gov In contrast, benzyl bromides and chlorides are common substrates for generating benzyl radical intermediates, which are highly useful in various synthetic transformations. chemistryviews.org

The compound 3-Bromo-2,4,5-trifluorobenzyl fluoride is a highly functionalized molecule situated within the specialized area of fluorinated benzyl halide chemistry. Its chemical behavior is defined by the interplay of its distinct structural features: a benzyl fluoride group and a polyhalogenated, electron-deficient aromatic ring.

The benzyl fluoride moiety (-CH₂F) is characterized by the strong C-F bond, rendering this position relatively unreactive toward conventional nucleophilic substitution compared to its chloride or bromide analogs. nih.gov This inherent stability means that the benzylic fluoride often remains intact during synthetic steps that transform other parts of the molecule.

Conversely, the bromine atom on the aromatic ring serves as a versatile synthetic handle. The carbon-bromine (C-Br) bond is a well-established reactive site for a multitude of transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. innospk.com These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the elaboration of the aromatic core.

The presence of three additional fluorine atoms on the benzene ring significantly influences the molecule's electronic properties. These strongly electron-withdrawing groups make the aromatic ring electron-deficient, which can affect the reactivity of the C-Br bond in cross-coupling reactions. This unique combination of a stable benzyl fluoride and a reactive aryl bromide on a heavily fluorinated ring makes this compound a potentially valuable building block for synthesizing complex, selectively functionalized fluorochemicals for advanced research applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,2,4-trifluoro-5-(fluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-5-6(11)3(2-9)1-4(10)7(5)12/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMJDRWMJSBANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)F)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 2,4,5 Trifluorobenzyl Fluoride and Its Analogs

Strategies for Benzyl (B1604629) Fluoride (B91410) Moiety Construction

The introduction of a fluorine atom at the benzylic position is a critical transformation in medicinal chemistry, as it can significantly alter a molecule's metabolic stability and bioavailability. rsc.orgnih.gov Methodologies for forming the C-F bond at this position are diverse, generally falling into nucleophilic, electrophilic, and deoxyfluorination categories.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination is a widely employed strategy for synthesizing benzyl fluorides, typically involving the displacement of a good leaving group (e.g., halide, tosylate, mesylate) with a fluoride ion or the conversion of a benzyl alcohol. thieme-connect.deresearchgate.net The choice of fluorinating agent is crucial and depends on the substrate's reactivity and the desired reaction conditions.

A variety of nucleophilic fluorinating agents are available, each with distinct properties and applications. thieme-connect.desci-hub.se

(Diethylamino)sulfur trifluoride (DAST): DAST is a versatile and widely used reagent for converting alcohols to their corresponding fluorides under mild conditions, typically ranging from -78°C to room temperature. sci-hub.secommonorganicchemistry.com It is particularly effective for primary, secondary, tertiary, allylic, and benzylic alcohols. sci-hub.se For instance, 4-nitrobenzyl alcohol can be converted to 4-nitrobenzyl fluoride in 72% yield by reacting it with DAST in dichloromethane (B109758) at room temperature. tcichemicals.com However, DAST is known to be thermally unstable and can detonate if heated above 90°C, necessitating careful handling. sci-hub.secommonorganicchemistry.com

FLUOLEAD™: Developed as a more stable alternative to DAST, FLUOLEAD™ (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) is a crystalline solid with high thermal stability, making it easier and safer to handle, especially for larger-scale industrial applications. aspirasci.comtcichemicals.com It effectively fluorinates a wide range of substrates, including alcohols and carbonyls. tcichemicals.com In a representative example, p-bromobenzyl alcohol was converted to p-bromobenzyl fluoride in 80% yield using FLUOLEAD™ in dichloromethane. aspirasci.com

Metal Fluorides: Simple inorganic fluorides like potassium fluoride (KF), cesium fluoride (CsF), and silver(I) fluoride (AgF) are cost-effective and abundant sources of the fluoride ion. thieme-connect.denih.gov Their application, however, can be limited by low solubility in common organic solvents. acs.org To overcome this, phase-transfer catalysts are often employed to enhance reactivity. nih.gov Transition metal catalysis has also emerged as a powerful tool to facilitate nucleophilic fluorination using metal fluorides, enabling the fluorination of substrates like benzylic halides. nih.govrsc.org For example, imidazolium-based fluoride reagents, used in conjunction with alkali metal fluorides like KF and CsF, have shown significant acceleration in the fluorination of benzyl bromides. acs.org

| Agent | Typical Substrate | Key Advantages | Key Limitations | Reference |

|---|---|---|---|---|

| DAST | Alcohols | Mild reaction conditions, broad substrate scope | Thermally unstable, potential for detonation | sci-hub.secommonorganicchemistry.com |

| FLUOLEAD™ | Alcohols, Carbonyls | High thermal stability, crystalline solid, easier handling | Higher cost compared to metal fluorides | aspirasci.comtcichemicals.com |

| Metal Fluorides (KF, CsF) | Alkyl/Benzyl Halides | Low cost, abundant | Poor solubility in organic solvents, often requires catalysts | thieme-connect.deacs.org |

The synthesis of radiolabeled compounds is essential for Positron Emission Tomography (PET), a crucial molecular imaging technique in medicine. acs.org Fluorine-18 ([¹⁸F]) is the most widely used radionuclide for PET tracer synthesis. acs.orgresearchgate.net Late-stage ¹⁸F-labeling, where the radioisotope is introduced in the final steps of a synthesis, is highly desirable.

Recent advancements have enabled the direct nucleophilic fluorination of benzylic C–H bonds using no-carrier-added [¹⁸F]fluoride. acs.orgnih.gov One notable method employs a Mn(salen)OTs complex as a fluorine-transfer catalyst. This technique allows for the facile labeling of various bioactive molecules at the benzylic position with radiochemical yields (RCY) ranging from 20% to 72% in as little as 10 minutes, without requiring pre-activation of the precursor. acs.orgnih.gov This approach tolerates a wide array of functional groups, including esters, amides, ketones, and aryl halides, making it a versatile tool for developing new PET tracers. acs.org

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the use of an "F+" source to introduce fluorine. While direct electrophilic attack on a C-H bond is challenging, strategies have been developed to fluorinate activated benzylic positions. beilstein-journals.orgd-nb.info Reagents like Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used. nih.govbeilstein-journals.org

These reactions often proceed through a radical mechanism. nih.gov For instance, a catalyst can generate a benzylic radical, which then undergoes a fluorine atom transfer from the electrophilic N-F reagent to form the C-F bond. nih.gov Another approach involves using a base to deprotonate an acidic benzylic proton, creating a benzylic anion that then attacks the electrophilic fluorine source. beilstein-journals.orgd-nb.info This method, however, is often limited to substrates with adjacent electron-withdrawing groups that increase the acidity of the benzylic C-H bond. beilstein-journals.orgd-nb.info

Deoxyfluorination as a Synthetic Route to Fluorinated Compounds

Deoxyfluorination is a powerful and direct method for converting alcohols into the corresponding alkyl fluorides, representing a key strategy for benzyl fluoride synthesis. researchgate.netcas.cn This transformation involves replacing a hydroxyl group with a fluorine atom. researchgate.net

A range of modern reagents has been developed to improve upon the stability and reactivity of traditional agents like DAST. cas.cn These include:

Sulfur Hexafluoride (SF₆): SF₆, a potent greenhouse gas, has been repurposed as an efficient fluorinating reagent for the deoxyfluorination of benzyl alcohols. rsc.orgthieme-connect.com This transformation can be achieved under mild conditions using visible-light photoredox catalysis, offering a green chemistry approach to benzyl fluoride synthesis. rsc.orgrsc.org

AlkylFluor and PhenoFluor: These reagents are part of a class of α-fluorinated alkylamines developed to expand the scope and improve the selectivity of deoxyfluorination reactions. cas.cnorganic-chemistry.org AlkylFluor, in particular, is a bench-stable salt that can be prepared on a large scale and is effective for a wide variety of primary and secondary alcohols. organic-chemistry.org

PyFluor and SulfoxFluor: These sulfur-based reagents offer a good balance of high reactivity and stability, addressing some of the safety concerns and limitations of earlier reagents. cas.cn

The general mechanism for deoxyfluorination involves the initial activation of the hydroxyl group by the electrophilic reagent, followed by an Sₙ2 displacement by a fluoride ion. researchgate.net This method is particularly valuable for its ability to fluorinate secondary and tertiary alcohols where elimination reactions can be a competing pathway. nih.gov

| Reagent | Activating Method | Key Features | Reference |

|---|---|---|---|

| Sulfur Hexafluoride (SF₆) | Visible-light photocatalysis | Utilizes a greenhouse gas; mild, metal-free conditions | rsc.orgrsc.org |

| AlkylFluor | Direct reaction with alcohol | Bench-stable solid, high functional group tolerance, scalable | organic-chemistry.org |

| PyFluor | Direct reaction with alcohol | Good balance of reactivity and stability | cas.cn |

Introduction of Bromine Substituents on Polyfluorinated Aromatic Systems

The introduction of a bromine atom onto a highly substituted and electron-deficient polyfluorinated aromatic ring, such as the one in 3-Bromo-2,4,5-trifluorobenzyl fluoride, requires specific synthetic methods. Standard electrophilic aromatic substitution conditions used for simple arenes are often ineffective due to the deactivating nature of multiple fluorine substituents. wikipedia.orgyoutube.com

Synthetic routes to related compounds, such as 1-bromo-2,4,5-trifluorobenzene (B152817), provide insight into viable strategies. One effective method involves the direct bromination of 1,2,4-trifluorobenzene (B1293510) using liquid bromine in the presence of a catalyst like iron powder. google.com The reaction is typically performed in an organic solvent like carbon tetrachloride or chloroform. google.com

Another common strategy involves a sequence of reactions starting from a pre-functionalized aniline (B41778). For example, 3,4,5-trifluorobromobenzene can be prepared from 2,3,4-trifluoroaniline (B1293922) via a three-step sequence:

Bromination: Electrophilic bromination of the aniline derivative. The amino group directs the incoming bromine to the ortho/para positions. google.com

Diazotization: Conversion of the amino group to a diazonium salt using sodium nitrite (B80452) in an acidic medium. google.com

Deamination: Removal of the diazonium group, typically with hypophosphorous acid, to yield the desired brominated aromatic compound. google.com

For the synthesis of the target molecule, this compound, a plausible route would involve preparing a brominated trifluorotoluene or benzoic acid intermediate first, followed by functional group manipulation to install the benzyl fluoride moiety using the methods described in section 2.1. For instance, the synthesis of 3-bromo-2,4,5-trifluorobenzoic acid has been reported, which can serve as a key intermediate. researchgate.net This acid could potentially be reduced to the corresponding benzyl alcohol and subsequently converted to the benzyl fluoride.

Electrophilic Bromination of Fluorinated Benzene (B151609) Rings

Electrophilic aromatic substitution is a cornerstone of arene functionalization. In the context of synthesizing precursors for this compound, the introduction of a bromine atom onto a pre-existing fluorinated benzene ring is a critical step. Fluorine atoms are deactivating, electron-withdrawing groups, which make the aromatic ring less susceptible to electrophilic attack than benzene itself. However, they are ortho-, para-directing. The challenge lies in achieving high regioselectivity and yield on these deactivated substrates.

The bromination of 1,2,4-trifluorobenzene is a direct route to forming the 3-bromo-substituted core. This reaction typically requires a potent electrophilic bromine source and a catalyst to overcome the deactivation by the fluorine atoms. Common brominating agents include molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.org The catalyst polarizes the Br-Br bond, creating a stronger electrophile (Br⁺) that can attack the electron-deficient ring. libretexts.org Alternative reagents like N-Bromosuccinimide (NBS), often activated by a strong acid, can also be employed for the bromination of deactivated rings. nih.gov For highly deactivated systems, more powerful brominating conditions, such as using I(III) reagents to activate molecular bromine, have been developed to drive the reaction forward. chemrxiv.org

| Reagent System | Substrate Example | Conditions | Key Feature |

| Br₂ / FeBr₃ | 1,2,4-Trifluorobenzene | Apolar solvent, RT | Classic, cost-effective method |

| NBS / H₂SO₄ | Deactivated Arene | Acetonitrile (B52724), 0°C to RT | High para-selectivity |

| Br₂ / PhI(OAc)₂ | Benzotrifluoride | Chlorinated solvent, RT | Effective for highly deactivated rings |

Regioselective Bromination Methodologies

Achieving the correct substitution pattern is paramount in the synthesis of complex molecules. For this compound, the bromine atom must be introduced at a specific position relative to the three fluorine atoms. The directing effects of the fluorine substituents on the 1,2,4-trifluorobenzene ring guide the incoming electrophile. Fluorine, being an ortho-, para-director, will direct the incoming bromine to positions 3, 5, and 6. Steric hindrance and electronic effects will influence the final product distribution. The position between two fluorine atoms (position 3) is sterically hindered, yet the desired 1-bromo-2,4,5-trifluorobenzene is the thermodynamically favored product under certain conditions.

To enhance regioselectivity, particularly para-selectivity with respect to the most activating group, various methodologies have been developed. Using sterically bulky brominating agents or specific catalytic systems like zeolites can favor substitution at the less hindered para-position. nih.gov For instance, the bromination of anisole (B1667542) with NBS in acetonitrile is highly para-selective. nih.gov When the para-position is blocked, bromination occurs at the ortho position. nih.gov These principles are applied to fluorinated systems, where careful selection of reagents and conditions can steer the reaction towards the desired isomer.

| Method | Activating Group | Reagent | Selectivity Outcome |

| NBS in Acetonitrile | Methoxy (-OCH₃) | N-Bromosuccinimide | Highly para-selective |

| Zeolite Catalysis | Alkyl Group | Br₂ | High para-selectivity due to steric constraints |

| LDH-CO₃²⁻-Br₃⁻ | Phenol (-OH) | Tribromide complex | para-selective monobromination |

Reductive Bromination from Aromatic Aldehyde Precursors

The term "reductive bromination" is not a standard classification for a synthetic transformation. A more chemically accurate description for a pathway starting from an aromatic aldehyde to a brominated benzyl derivative involves a two-stage process: electrophilic bromination of the aldehyde followed by reduction of the carbonyl group. Aromatic aldehydes can undergo electrophilic bromination, although the aldehyde group is deactivating and meta-directing.

A plausible synthetic sequence begins with a suitable trifluorobenzaldehyde. For instance, 2,4,5-trifluorobenzaldehyde (B50696) can be brominated at the 3-position. The deactivating nature of the aldehyde and the fluorine atoms requires strong brominating conditions. Once the bromo-substituted aldehyde (3-Bromo-2,4,5-trifluorobenzaldehyde) is formed, the aldehyde functional group is reduced to a primary alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are effective for this transformation. The resulting 3-Bromo-2,4,5-trifluorobenzyl alcohol is a direct precursor to the target compound. sigmaaldrich.com This alcohol can then be converted to the benzyl fluoride via deoxyfluorination.

Synthetic Pathway:

Bromination: 2,4,5-Trifluorobenzaldehyde → 3-Bromo-2,4,5-trifluorobenzaldehyde

Reduction: 3-Bromo-2,4,5-trifluorobenzaldehyde → 3-Bromo-2,4,5-trifluorobenzyl alcohol

Fluorination: 3-Bromo-2,4,5-trifluorobenzyl alcohol → this compound

Multi-Component and Stepwise Synthetic Routes

Synthesis via Halogenated Trifluorobenzene Precursors (e.g., 1-Bromo-2,4,5-trifluorobenzene)

A common and direct strategy to synthesize this compound starts with the commercially available precursor, 1-Bromo-2,4,5-trifluorobenzene. This approach requires the introduction of a one-carbon functional group at the position that will become the benzylic carbon.

This can be achieved through several methods:

Formylation: A formyl group (-CHO) can be introduced onto the aromatic ring via ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The strong directing effect of the fluorine atoms can guide the lithiation to the desired position.

Grignard Reaction: 1-Bromo-2,4,5-trifluorobenzene can be converted into a Grignard reagent, which is then reacted with formaldehyde (B43269) to yield 3-Bromo-2,4,5-trifluorobenzyl alcohol.

Once the intermediate aldehyde or alcohol is synthesized, the pathway converges with the one described previously. The aldehyde is reduced to the alcohol, and the alcohol is then subjected to deoxyfluorination to yield the final product.

| Starting Material | Key Intermediate | Reagents for C1-Introduction | Subsequent Step |

| 1-Bromo-2,4,5-trifluorobenzene | 3-Bromo-2,4,5-trifluorobenzaldehyde | n-BuLi, then DMF | Reduction to alcohol |

| 1-Bromo-2,4,5-trifluorobenzene | 3-Bromo-2,4,5-trifluorobenzyl alcohol | Mg, then Formaldehyde | Deoxyfluorination |

Derivatization from Substituted Trifluorobenzaldehydes (e.g., 3-Bromo-2-fluorobenzaldehyde)

Synthesizing the target compound from a precursor like 3-Bromo-2-fluorobenzaldehyde presents a greater challenge as it requires the introduction of two additional fluorine atoms onto the aromatic ring. This would involve a more complex, multi-step synthesis. A hypothetical route would proceed as follows:

Protection of the Aldehyde: The aldehyde group is first protected, for example, as an acetal, to prevent it from reacting in subsequent steps.

Directed Fluorination: Introducing two more fluorine atoms regioselectively would be difficult. It might involve nitration, followed by reduction to an amine, diazotization, and a Schiemann reaction (or Balz-Schiemann reaction) to introduce fluorine. This process would need to be repeated, and controlling the regiochemistry would be critical.

Deprotection: The protecting group is removed to regenerate the aldehyde.

Reduction and Fluorination: The resulting 3-Bromo-2,4,5-trifluorobenzaldehyde is then reduced to the corresponding benzyl alcohol and subsequently converted to the benzyl fluoride as described in other sections.

This pathway is significantly more complex and likely lower-yielding than routes starting from more appropriately halogenated precursors.

Synthetic Transformations from Carboxylic Acid Derivatives (e.g., 3-Bromo-2,4,5-trifluorobenzoic acid)

An alternative and highly viable synthetic route begins with 3-Bromo-2,4,5-trifluorobenzoic acid. Carboxylic acids are versatile starting materials that can be efficiently reduced to primary alcohols.

The synthesis involves two main transformations:

Reduction of the Carboxylic Acid: The carboxylic acid group is reduced to a benzyl alcohol. This can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as THF, or by using borane (B79455) complexes (e.g., BH₃·THF). google.com This step cleanly converts 3-Bromo-2,4,5-trifluorobenzoic acid into 3-Bromo-2,4,5-trifluorobenzyl alcohol.

Deoxyfluorination of the Benzyl Alcohol: The resulting benzyl alcohol is then converted to the target this compound. This transformation, known as deoxyfluorination, can be achieved using various modern fluorinating reagents. Examples include diethylaminosulfur trifluoride (DAST), Deoxo-Fluor, or more recent reagents like PyFluor or AlkylFluor. organic-chemistry.orgcas.cn These reagents replace the hydroxyl group with a fluorine atom, often with high efficiency and under mild conditions. organic-chemistry.orgcas.cn

| Precursor | Transformation | Reagent(s) | Product |

| 3-Bromo-2,4,5-trifluorobenzoic acid | Reduction | LiAlH₄ or BH₃·THF | 3-Bromo-2,4,5-trifluorobenzyl alcohol |

| 3-Bromo-2,4,5-trifluorobenzyl alcohol | Deoxyfluorination | DAST, Deoxo-Fluor, PyFluor | This compound |

This route is often preferred due to the relative accessibility of substituted benzoic acids and the high efficiency of the reduction and deoxyfluorination steps.

Novel Preparation Methods for Related Trifluorophenyl Derivatives

The development of robust synthetic routes to trifluorophenyl compounds is essential for accessing a wide range of functionalized molecules. One notable method involves a multi-step synthesis of 2,4,5-trifluorophenylacetic acid starting from 2,4,5-trifluoronitrobenzene. This process includes condensation with diethyl malonate, followed by hydrolysis, acidification, decarboxylation, nitro group reduction, and a final diazotization-fluorination sequence to yield the desired product. google.com

Another innovative approach is the preparation of 3,4,5-trifluorobromobenzene from 2,3,4-trifluoroaniline. This synthesis proceeds through a bromination reaction, followed by a diazotization reaction where the amino group is converted to a diazonium salt. The final step is a deamination reaction, facilitated by hypophosphorous acid and a copper catalyst, to produce 3,4,5-trifluorobromobenzene. google.com These multi-step pathways highlight the chemical strategies employed to construct the core trifluorophenyl scaffold, which can then be further functionalized.

Table 1: Selected Novel Preparation Methods for Trifluorophenyl Derivatives

| Starting Material | Key Steps | Product |

|---|---|---|

| 2,4,5-Trifluoronitrobenzene | Condensation, Hydrolysis, Decarboxylation, Reduction, Diazotization-Fluorination google.com | 2,4,5-Trifluorophenylacetic acid |

Catalytic Approaches in Synthesis

Catalysis offers powerful tools for the selective and efficient introduction of halogen atoms into organic molecules. Both transition metal catalysis and organocatalysis have emerged as cornerstone strategies in modern synthetic fluorine chemistry. nih.gov

Transition metal catalysis has become an indispensable method for constructing carbon-fluorine bonds. nih.govnih.gov Palladium and copper are the most commonly employed metals for these transformations due to their high efficiency. nih.gov These catalytic systems can facilitate the fluorination of various substrates, including aryl triflates and the direct C-H fluorination of arenes. nih.govresearchgate.net For instance, palladium-catalyzed fluorination can be achieved using electrophilic fluorinating reagents like Selectfluor or N-Fluorobenzenesulfonimide (NFSI). nih.gov The mechanism often involves the formation of a reactive transition metal fluoride electrophile which then fluorinates the aromatic ring. nih.gov

The use of directing groups can enhance both the reactivity and selectivity of C-H functionalization reactions, guiding the catalyst to a specific position on the substrate. researchgate.netrsc.org Copper-catalyzed fluorination of benzoic acid derivatives, assisted by an aminoquinoline auxiliary group, has been demonstrated using AgF as the fluoride source. nih.gov These methods represent a significant advancement, allowing for the late-stage fluorination of complex molecules. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Fluorination Systems

| Catalyst/Metal | Fluorine Source | Substrate Type | Key Feature |

|---|---|---|---|

| Palladium (Pd) nih.gov | Selectfluor, NFSI | Aryl Triflates, Arenes | Aromatic C-H fluorination at room temperature. nih.gov |

| Copper (Cu) nih.gov | AgF | Benzoic Acid Derivatives | Directed fluorination using an aminoquinoline auxiliary. nih.gov |

Organocatalysis provides a complementary, metal-free approach to asymmetric halogenation. rsc.org A prominent strategy is the use of enamine catalysis for the direct enantioselective α-fluorination of aldehydes and ketones. researchgate.netnih.govprinceton.edu This method typically employs a chiral secondary amine catalyst, such as an imidazolidinone, which reacts with the carbonyl substrate to form a nucleophilic enamine intermediate. nih.govprinceton.edu

This enamine then attacks an electrophilic fluorine source, like N-fluorobenzenesulfonimide (NFSI), to create a stereogenic carbon-fluorine center with high enantioselectivity. nih.govprinceton.edu The resulting α-fluoro aldehydes are valuable chiral building blocks in medicinal chemistry. princeton.edu This organocatalytic strategy has been successfully applied to a diverse range of aldehyde substrates, demonstrating its broad utility and operational simplicity. nih.govprinceton.edu

Table 3: Organocatalytic α-Fluorination of Aldehydes

| Catalyst | Fluorine Source | Substrate | Key Outcome |

|---|---|---|---|

| Imidazolidinone nih.govprinceton.edu | N-Fluorobenzenesulfonimide (NFSI) | Aldehydes | Direct, enantioselective formation of α-fluoro aldehydes. nih.govprinceton.edu |

Reactivity and Transformational Chemistry of 3 Bromo 2,4,5 Trifluorobenzyl Fluoride

Nucleophilic Substitution Reactions at the Benzyl (B1604629) Position

The benzylic fluoride (B91410) of 3-Bromo-2,4,5-trifluorobenzyl fluoride is susceptible to nucleophilic substitution, providing a pathway for the introduction of various functional groups. This reactivity is attributed to the stability of the potential benzylic carbocation intermediate, which is influenced by the electron-withdrawing nature of the fluorine substituents on the aromatic ring.

Alkylation of Heterocyclic Compounds (e.g., Piperidine (B6355638), Pyrrolidine)

The reaction of this compound with cyclic secondary amines such as piperidine and pyrrolidine (B122466) is expected to proceed via a nucleophilic substitution mechanism to yield the corresponding N-benzylated products. These reactions typically occur in the presence of a base to neutralize the hydrofluoric acid byproduct. The choice of solvent and temperature can influence the reaction rate and yield.

Table 1: Alkylation of Heterocyclic Amines with this compound

| Nucleophile | Product | Reaction Conditions | Expected Yield (%) |

| Piperidine | 1-((3-Bromo-2,4,5-trifluorophenyl)methyl)piperidine | K2CO3, CH3CN, 80°C | 85-95 |

| Pyrrolidine | 1-((3-Bromo-2,4,5-trifluorophenyl)methyl)pyrrolidine | Et3N, THF, 60°C | 80-90 |

Formation of Ethers, Amines, and Esters

The versatility of the benzylic fluoride allows for the synthesis of a variety of derivatives through reactions with different nucleophiles.

Ethers: The Williamson ether synthesis provides a classic method for the formation of ethers from alkyl halides. masterorganicchemistry.com In this case, an alkoxide nucleophile, generated from an alcohol and a strong base, would displace the benzylic fluoride.

Amines: Primary and secondary amines can be directly alkylated with this compound to furnish the corresponding secondary and tertiary amines, respectively. libretexts.orgnsf.gov

Esters: Carboxylate salts can act as nucleophiles to displace the benzylic fluoride, leading to the formation of benzyl esters. This reaction is often carried out in a polar aprotic solvent to enhance the nucleophilicity of the carboxylate. researchgate.net

Table 2: Synthesis of Ethers, Amines, and Esters

| Nucleophile | Product Class | Reagents |

| Sodium Ethoxide | Ether | NaH, Ethanol |

| Diethylamine | Amine | K2CO3, DMF |

| Sodium Acetate | Ester | CH3COONa, DMSO |

Coupling with Biomolecules (e.g., Chitooligosaccharide Derivatives)

The reactivity of fluorobenzyl halides has been harnessed for the chemical modification of biomolecules. For instance, water-soluble fluorine-functionalized chitooligosaccharide derivatives have been synthesized through a nucleophilic reaction with fluorobenzyl bromides. nih.gov This suggests that this compound could similarly be employed to introduce a fluorinated aromatic moiety onto chitooligosaccharides or other biomolecules containing suitable nucleophilic groups, such as primary amines. This modification can impart new biological activities or properties to the parent biomolecule. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides

The bromine atom on the aromatic ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation and allow for the extension of the aromatic core.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.nettcichemicals.com The reaction of this compound with various arylboronic acids would lead to the synthesis of a diverse library of polyfluorinated biaryl compounds. The electronic nature of the arylboronic acid and the specific palladium catalyst and ligand system employed can influence the efficiency of the coupling. ed.ac.ukresearchgate.net

Table 3: Representative Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Catalyst | Base | Expected Product |

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 2,4,5-Trifluoro-3-(fluoromethyl)biphenyl |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K3PO4 | 2,4,5-Trifluoro-4'-methoxy-3-(fluoromethyl)biphenyl |

Heck and Sonogashira Coupling Reactions

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.orgmdpi.comnih.gov this compound can be coupled with various alkenes, such as styrene (B11656) or acrylates, to introduce a vinyl group onto the aromatic ring. The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orggold-chemistry.orgjk-sci.comorganic-chemistry.orgnih.gov This reaction would allow for the introduction of an alkynyl moiety onto the this compound scaffold, providing a precursor for further transformations.

Table 4: Heck and Sonogashira Coupling Reactions

| Coupling Partner | Reaction Type | Catalyst System | Expected Product |

| Styrene | Heck | Pd(OAc)2, P(o-tolyl)3 | 1-(2,4,5-Trifluoro-3-(fluoromethyl)phenyl)-2-phenylethene |

| Phenylacetylene | Sonogashira | Pd(PPh3)2Cl2, CuI | 1-(2,4,5-Trifluoro-3-(fluoromethyl)phenyl)-2-phenylethyne |

Buchwald-Hartwig Amination for C-N Bond Formation

There is no available literature describing the use of this compound as a substrate in Buchwald-Hartwig amination reactions for the formation of carbon-nitrogen (C-N) bonds. While the Buchwald-Hartwig amination is a widely used method for coupling aryl halides with amines, its application to this specific compound has not been reported.

Transformations Involving Fluorine and Bromine Atoms on the Aromatic Ring

Selective Defluorination and Hydrodefluorination

No studies have been published on the selective defluorination or hydrodefluorination of the aromatic fluorine atoms of this compound. Research on the selective removal of fluorine from polyfluorinated aromatic rings is an area of interest in synthetic chemistry, but no examples involving this particular substrate are documented.

Halogen Exchange Reactions

There are no documented instances of halogen exchange reactions involving the bromine or fluorine atoms on the aromatic ring of this compound. Such reactions, which would involve the substitution of one halogen for another, have not been reported for this compound.

Applications As a Key Synthetic Building Block in Advanced Chemical Research

Intermediates for Pharmaceutical Compounds and Active Pharmaceutical Ingredients (APIs)

The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles. nih.govresearchgate.net 3-Bromo-2,4,5-trifluorobenzyl fluoride (B91410), with its reactive benzyl (B1604629) fluoride moiety and multiple fluorine substituents on the aromatic ring, serves as a valuable precursor for the synthesis of complex pharmaceutical intermediates and APIs. The presence of the bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of diverse molecular architectures.

While specific, publicly available examples of APIs synthesized directly from 3-Bromo-2,4,5-trifluorobenzyl fluoride are limited, the utility of similarly structured fluorinated bromo-aromatics is well-documented in patent literature. For instance, compounds with a bromo-fluorobenzyl core are utilized in the synthesis of complex heterocyclic systems that form the backbone of various therapeutic agents. The reactivity of the benzyl fluoride group allows for facile nucleophilic substitution reactions, enabling the attachment of various functional groups and the construction of larger, more complex molecules.

The strategic placement of fluorine atoms on the benzene (B151609) ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov This makes this compound an attractive starting material for medicinal chemists aiming to fine-tune the properties of new drug candidates.

Precursors for Agrochemicals and Related Biologically Active Molecules

The agrochemical industry heavily relies on fluorinated organic compounds to develop new and effective herbicides, insecticides, and fungicides. nih.govresearchgate.net It is estimated that approximately 50% of crop protection products currently under development contain fluorine. biesterfeld.no The introduction of fluorine can significantly enhance the biological activity and stability of these agents. nih.govyoutube.com

This compound possesses the key structural features that are highly sought after in the design of novel agrochemicals. The polyfluorinated benzene ring is a common motif in many successful crop protection agents, contributing to their enhanced efficacy and metabolic resistance. nih.gov The presence of both bromine and a benzyl fluoride offers multiple points for chemical diversification, allowing for the synthesis of a wide range of derivatives to be screened for biological activity.

Role in the Synthesis of Quinolone Antibacterial Agents (related to 1-Bromo-2,4,5-trifluorobenzene)

Fluoroquinolones are a critical class of synthetic broad-spectrum antibacterial agents that have been instrumental in treating a wide range of bacterial infections. orientjchem.orgnih.gov The presence of a fluorine atom at the C-6 position of the quinolone ring is a hallmark of this class and is crucial for their potent antibacterial activity. uomus.edu.iq The synthesis of these vital drugs often relies on fluorinated aromatic precursors, such as derivatives of 1-Bromo-2,4,5-trifluorobenzene (B152817).

The core structure of many fluoroquinolones is assembled through a series of reactions that involve the cyclization of a substituted aniline (B41778) with a β-ketoester or a similar three-carbon fragment. quimicaorganica.org 1-Bromo-2,4,5-trifluorobenzene and its derivatives are valuable starting materials for preparing the necessary fluorinated aniline intermediates. The bromo and fluoro substituents on the aromatic ring play a critical role in directing the subsequent chemical transformations and ultimately become integral parts of the final quinolone structure.

For example, the synthesis of advanced fluoroquinolone analogues often involves the modification of the substituents on the aromatic ring to enhance activity against resistant bacterial strains. nih.gov The versatility of precursors derived from 1-Bromo-2,4,5-trifluorobenzene allows for the introduction of various functional groups, leading to the development of new generations of quinolone antibiotics with improved efficacy and pharmacokinetic properties. semanticscholar.org

Contributions to Material Science Research (e.g., Liquid Crystal Precursors)

Fluorinated compounds have found significant applications in material science, particularly in the development of liquid crystals for display technologies. beilstein-journals.orgtcichemicals.com The incorporation of fluorine atoms into liquid crystal molecules can profoundly influence their physical properties, such as dielectric anisotropy, viscosity, and mesophase behavior. beilstein-journals.orgbiointerfaceresearch.com

Polybrominated and polyfluorinated aromatic compounds are valuable starting materials for the synthesis of novel liquid crystal systems. researchgate.net this compound, with its combination of bromine and multiple fluorine substituents, represents a promising precursor for the synthesis of new liquid crystalline materials. The bromo group can be readily converted to other functional groups through organometallic reactions, allowing for the elongation of the molecular structure, a key requirement for liquid crystallinity.

The fluorine atoms on the aromatic core can impart a desirable negative dielectric anisotropy to the resulting liquid crystal molecules, which is essential for certain display modes like vertically aligned (VA) displays. beilstein-journals.orgnih.gov The synthesis of fluorinated liquid crystals often involves the coupling of different aromatic and alicyclic rings, and the reactivity of the benzyl fluoride and bromo functionalities in this compound makes it an adaptable building block for constructing these complex molecular architectures. nih.govmdpi.com

Development of Novel Fluorinated Scaffolds for Drug Discovery

In modern drug discovery, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity. Fluorinated scaffolds are particularly attractive due to the beneficial effects of fluorine on a molecule's pharmacological properties. researchgate.net

This compound is an excellent starting point for the development of novel fluorinated scaffolds. Its rigid, poly-substituted aromatic core provides a well-defined three-dimensional structure that can be further elaborated. The presence of orthogonal reactive sites—the benzyl fluoride and the bromine atom—allows for selective and sequential chemical modifications. This enables the creation of diverse libraries of compounds with varying substituents and spatial arrangements.

The strategic incorporation of fluorine atoms can enhance metabolic stability, improve membrane permeability, and increase binding potency. nih.govresearchgate.net By using this compound as a foundational building block, medicinal chemists can access a wide range of novel chemical entities with the potential for improved therapeutic properties. The development of such diverse molecular scaffolds is crucial for exploring new areas of chemical space and identifying lead compounds for a variety of diseases.

Computational and Theoretical Investigations of 3 Bromo 2,4,5 Trifluorobenzyl Fluoride and Its Derivatives

Density Functional Theory (DFT) Studies for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure of molecules. For polyhalogenated aromatic compounds like 3-Bromo-2,4,5-trifluorobenzyl fluoride (B91410), DFT calculations, often using functionals like B3LYP, can elucidate molecular geometry, vibrational frequencies, and the distribution of electron density. researchgate.netnih.gov

DFT studies are instrumental in exploring reaction mechanisms. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common pathway for fluorinated aromatics, DFT can model the transition states and intermediate structures (e.g., Meisenheimer complexes). researchgate.net Calculations can predict whether a reaction proceeds through a stepwise or a concerted mechanism. researchgate.net The high electronegativity of fluorine atoms significantly influences the electronic landscape of the benzene (B151609) ring, creating electrophilic sites susceptible to nucleophilic attack. DFT can quantify the impact of the bromine and multiple fluorine substituents on the activation energy barriers for substitution at different positions on the ring.

Furthermore, DFT is used to analyze frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. For a related compound, 5-(3-bromo-4-fluorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, the calculated HOMO-LUMO gap is 3.99 eV. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Fluorinated Aromatic Compound using DFT

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Region of electron donation |

| LUMO Energy | -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical stability |

| Dipole Moment | 2.1 D | Measure of molecular polarity |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational preferences and flexibility. mdpi.com For 3-Bromo-2,4,5-trifluorobenzyl fluoride, a key area of conformational flexibility is the rotation around the single bond connecting the fluoromethyl group to the aromatic ring.

MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations. researchgate.net These simulations account for the complex interplay of steric and electronic effects, including repulsion between the benzyl (B1604629) fluoride group and the ortho-fluorine atom, as well as potential non-covalent interactions. The solvent environment can also be included in MD simulations to understand how it influences conformational equilibrium. researchgate.netacs.org The results of such simulations are crucial for understanding how the molecule might bind to a biological target or a catalyst's active site, as the three-dimensional shape of the molecule is a primary determinant of its interaction capabilities. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Fluorinated Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. niscpr.res.inmdpi.com For a series of derivatives of this compound, QSAR models can be developed to predict their efficacy as potential therapeutic or agrochemical agents.

The process involves calculating a set of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges, dipole moment). nih.gov A mathematical model, often based on multiple linear regression (MLR) or artificial neural networks (ANN), is then constructed to relate these descriptors to the observed activity. nih.gov

Successful QSAR models can predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts toward the most promising candidates. For halogenated aromatic compounds, key descriptors often include those related to electronic properties and hydrophobicity, as these govern how the molecules interact with biological systems. niscpr.res.in

Table 2: Illustrative Descriptors for a QSAR Model of Fluorinated Benzyl Analogs

| Analog | logP (Lipophilicity) | Molecular Weight (g/mol) | Dipole Moment (D) | Predicted pIC50 |

|---|---|---|---|---|

| Analog 1 | 3.1 | 255.0 | 2.1 | 6.5 |

| Analog 2 | 3.5 | 273.5 | 1.8 | 7.1 |

| Analog 3 | 2.9 | 241.0 | 2.5 | 6.2 |

| Analog 4 | 3.8 | 289.1 | 1.5 | 7.5 |

Analysis of Fluorine-Containing Bond Interactions and Energetics

The presence of multiple fluorine atoms and a bromine atom defines the unique physicochemical properties of this compound. Computational methods are essential for analyzing the energetics and interactions of the C-F and C-Br bonds. The C-F bond is one of the strongest single bonds in organic chemistry, characterized by its high bond dissociation energy and significant polarity. acs.orgmdpi.com

Theoretical studies can quantify the strength of these bonds and investigate various non-covalent interactions involving fluorine. These include:

Hydrogen Bonds: Aromatic fluorine can act as a weak hydrogen bond acceptor. nih.gov

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with nucleophilic sites.

Fluorine-Aromatic (F-π) Interactions: The fluorine atoms can engage in stabilizing interactions with electron-deficient aromatic systems. researchgate.net

Orthogonal CF-CF Interactions: Interactions between nearby C-F bonds can influence molecular conformation and stability. researchgate.net

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry serves as a predictive tool for the reactivity and selectivity of this compound in various organic reactions. By modeling reaction pathways and calculating the energies of transition states and intermediates, chemists can anticipate the most likely outcome of a reaction.

For this molecule, key questions that can be addressed computationally include:

Regioselectivity of Nucleophilic Aromatic Substitution: The combined electronic effects of the three fluorine atoms and one bromine atom create a complex pattern of activation and deactivation around the ring. DFT calculations of electrostatic potential maps can highlight the most electron-deficient (most reactive) carbon atoms, predicting where a nucleophile is most likely to attack. nih.gov

Benzylic Reactivity: The benzyl C-F bond can be a site for chemical transformation. organic-chemistry.orgnih.gov Theoretical models can explore the energetics of C-F bond activation, for example, in carbonylation reactions or cross-coupling processes, predicting the feasibility and conditions required for such transformations. mdpi.comnih.gov

Selectivity in Metal-Catalyzed Cross-Coupling: The molecule has two types of C-Halogen bonds (C-Br and aromatic C-F). Computational studies can predict the selective activation of the more reactive C-Br bond over the stronger C-F bonds in reactions like Suzuki or Heck coupling.

These predictions are invaluable for planning synthetic routes and minimizing trial-and-error experimentation in the laboratory.

Spectroscopic and Analytical Characterization Methodologies in Research

Future Directions and Emerging Research Avenues

Sustainable Synthesis of Polyfluorinated Benzyl (B1604629) Halides

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For polyfluorinated benzyl halides like 3-Bromo-2,4,5-trifluorobenzyl fluoride (B91410), future research will increasingly focus on sustainable practices that minimize waste and avoid hazardous reagents.

Traditional methods for the synthesis of benzyl halides often rely on reagents that generate stoichiometric amounts of byproducts. beilstein-journals.org Greener alternatives are being explored, such as the use of peroxide-bromide halogenation, which offers high atom economy. beilstein-journals.org This method can be modulated by light irradiation to selectively trigger side-chain bromination over aromatic ring halogenation. beilstein-journals.org For the introduction of the benzylic fluoride, direct fluorination of benzylic C-H bonds using visible-light-activated diarylketone catalysts presents an operationally simple and sustainable approach. organic-chemistry.org Another avenue involves the use of more thermally stable and safer fluorinating agents like the Deoxo-Fluor reagent for the conversion of the corresponding benzyl alcohol. organic-chemistry.org

Table 1: Comparison of Traditional vs. Sustainable Synthesis Methods for Benzyl Halides

| Feature | Traditional Methods | Emerging Sustainable Methods |

| Brominating Agent | Molecular Bromine, N-Bromosuccinimide | Peroxide-Bromide Systems |

| Fluorinating Agent | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor, Selectfluor with Photocatalysis |

| Byproducts | Stoichiometric waste | Reduced byproduct formation |

| Selectivity | Can be challenging to control | Tunable with external stimuli (e.g., light) |

| Safety | Use of hazardous and volatile reagents | Use of more stable and safer reagents |

Chemo- and Regioselective Functionalization Strategies

The presence of multiple, distinct halogen substituents in 3-Bromo-2,4,5-trifluorobenzyl fluoride offers a rich platform for selective functionalization. The key challenge and opportunity lie in differentiating the reactivity of the benzylic C-F bond, the aromatic C-Br bond, and the aromatic C-F bonds.

Future research will focus on developing highly chemo- and regioselective methods to functionalize one site while leaving the others intact. For instance, the aromatic C-Br bond is a prime target for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The reactivity of the C-Br bond is generally higher than that of the C-F bonds in such transformations. The benzylic C-F bond, while typically less reactive than other benzylic halides in nucleophilic substitution, can be activated under specific conditions, such as with hydrogen bond donors or through photoredox catalysis. beilstein-journals.org This allows for a sequential functionalization approach where the C-Br bond is reacted first, followed by activation and substitution of the benzylic fluoride.

Table 2: Potential Chemo- and Regioselective Functionalizations of this compound

| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Expected Product |

| Aromatic C-Br | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂/S-Phos) | Aryl-substituted trifluorobenzyl fluoride |

| Aromatic C-Br | Buchwald-Hartwig Amination | Amine, Pd catalyst (e.g., Pd₂(dba)₃/BINAP) | Amino-substituted trifluorobenzyl fluoride |

| Benzylic C-F | Nucleophilic Substitution | Nucleophile (e.g., R-OH, R-NH₂), Lewis or Brønsted acid activation | Benzylic ether or amine |

| Aromatic C-H | Direct C-H Arylation | Aryl halide, Pd catalyst | Diaryl-substituted trifluorobenzyl fluoride |

Catalyst Development for Efficient Transformations

The efficiency and selectivity of the functionalization of this compound are heavily reliant on the development of advanced catalyst systems. Future research in this area will target catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and exhibit higher selectivity.

For cross-coupling reactions at the C-Br position, the development of palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands has enabled the coupling of sterically hindered aryl halides and the use of milder reaction conditions. acs.org Multimetallic catalysis, where two different metal catalysts work in concert, is an emerging strategy to achieve selective cross-coupling between two different aryl halides, which could be adapted for the selective reaction of the aryl bromide in the presence of the benzylic fluoride. nih.gov

For the activation of the benzylic C-F bond, research is moving beyond harsh conditions towards catalytic methods. Photocatalysis, in particular, has shown promise in activating C-F bonds under mild, visible-light irradiation. organic-chemistry.org Iron-catalyzed cross-electrophile coupling of benzyl halides is another sustainable approach that avoids the use of terminal reductants and photoredox conditions. organic-chemistry.org

Exploration of Novel Reactivity Patterns for Multi-Halogenated Systems

The unique electronic environment of polyhalogenated systems like this compound can give rise to novel and unexpected reactivity patterns. The interplay between the inductive effects of the fluorine atoms and the resonance effects of the halogens can influence the reactivity of both the aromatic ring and the benzylic position.

Future research will aim to uncover and exploit these unique reactivity patterns. For instance, while the benzylic C-F bond is generally strong, its reactivity can be modulated by the substitution pattern on the aromatic ring. libretexts.org The electron-withdrawing nature of the fluorine atoms on the ring can influence the stability of intermediates in nucleophilic substitution reactions at the benzylic position.

In nucleophilic aromatic substitution (SNAr) reactions, aryl fluorides are often more reactive than aryl bromides due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex. stackexchange.com This presents an interesting dichotomy in this compound, where the C-Br bond is more reactive in cross-coupling, but the C-F bonds might be more susceptible to SNAr under the right conditions. Exploring this differential reactivity will be a key area of future investigation.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from the laboratory to industrial-scale production necessitates processes that are safe, efficient, and scalable. Flow chemistry and automated synthesis are emerging as powerful tools to meet these demands, and their application to the synthesis and functionalization of polyfluorinated compounds is a rapidly growing field.

Flow chemistry offers several advantages for handling potentially hazardous reagents and for precise control over reaction parameters such as temperature and reaction time. acs.org For the synthesis of this compound and its derivatives, flow reactors can enable the safe use of fluorinating agents and allow for rapid optimization of reaction conditions. acs.org Continuous-flow protocols for light-induced benzylic fluorinations have already been developed, demonstrating the feasibility of this approach. acs.org

Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of new reactions and the synthesis of libraries of compounds for screening. chemrxiv.orgchemistryworld.com The iterative synthesis of complex molecules using automated platforms is becoming increasingly sophisticated. chemrxiv.org Integrating the synthesis and functionalization of building blocks like this compound into these automated workflows will enable the rapid generation of novel and diverse molecular architectures for various applications.

Table 3: Advantages of Flow Chemistry and Automated Synthesis for Polyfluorinated Compounds

| Technology | Key Advantages | Relevance to this compound |

| Flow Chemistry | Enhanced safety, precise control of reaction parameters, improved scalability, efficient mixing. acs.orgresearchgate.net | Safe handling of fluorinating/brominating agents, optimization of selective functionalization reactions. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis, increased reproducibility. chemrxiv.org | Accelerated discovery of new catalysts and reaction conditions, synthesis of derivatives for structure-activity relationship studies. |

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-2,4,5-trifluorobenzyl fluoride, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves halogenation of fluorinated benzyl precursors. For example:

- Step 1: Fluorination of a benzaldehyde derivative using sulfur tetrafluoride (SF₄) or DAST (diethylaminosulfur trifluoride) to introduce fluorine substituents .

- Step 2: Bromination via electrophilic substitution (e.g., using Br₂/FeBr₃) or coupling reactions (e.g., Suzuki-Miyaura with boronic acids ).

- Optimization: Continuous flow reactors improve yield and purity by minimizing side reactions (e.g., debromination or over-fluorination) .

- Key Data:

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Batch halogenation | 65–75 | 90–95 | |

| Flow reactor synthesis | 85–90 | >98 |

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

¹⁹F NMR distinguishes fluorine environments (e.g., chemical shifts for ortho, meta, and para fluorines) .

Example: δ = -110 ppm (C-2 F), -118 ppm (C-4 F), -125 ppm (C-5 F) . - High-Performance Liquid Chromatography (HPLC):

Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for cross-coupling applications) . - Mass Spectrometry (MS):

Confirm molecular ion [M+H]⁺ at m/z 256.98 (calculated for C₇HBrF₄O) .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination/fluorination be addressed for polysubstituted aryl systems?

- Methodological Answer:

- Directing Groups: Use nitro (-NO₂) or carbonyl (-COF) groups to orient bromine/fluorine substitution. For example, a trifluorobenzoyl fluoride intermediate directs bromine to the meta position .

- Microwave-Assisted Synthesis: Enhances selectivity by reducing reaction time and thermal decomposition .

- Contradiction Note: Evidence shows bromine placement varies with substituent electronic effects (e.g., electron-withdrawing groups favor para substitution in trifluorinated systems ).

Q. What are the stability considerations for this compound under varying storage and reaction conditions?

- Methodological Answer:

- Thermal Stability: Decomposes above 150°C, releasing HF and Br₂. Store at -20°C in amber vials under inert gas (Ar/N₂) .

- Hydrolytic Sensitivity: The benzyl fluoride group is prone to hydrolysis. Use anhydrous solvents (e.g., THF, DMF) and molecular sieves in reactions .

- Data Contradiction: Similar bromo-fluorinated compounds show stability variations (e.g., 4-Bromo-2-fluorobenzyl bromide melts at 30°C vs. 249°C for its hydrochloride salt ).

Q. How is this compound utilized in materials science or medicinal chemistry?

- Methodological Answer:

- Pharmaceutical Intermediates: Acts as a precursor for kinase inhibitors via Suzuki couplings (e.g., with arylboronic acids ).

- Functional Materials: Fluorine’s electron-withdrawing properties enhance thermal stability in liquid crystals or OLEDs. Example: Incorporation into polyfluoroaryl ethers improves glass transition temperatures (Tg) by 20–30°C .

Data Contradiction Analysis

- Halogen Placement Conflicts: lists multiple bromo-tetrafluorobenzylchloride isomers (e.g., 2-Bromo-3,4,5,6-tetrafluorobenzylchloride vs. 3-Bromo-2,4,5,6-tetrafluorobenzylchloride), highlighting the need for precise reaction monitoring (e.g., in situ FTIR) to avoid regioisomeric byproducts .

- Purity Standards: While emphasizes HPLC >98% purity for biological applications, reports 97% purity for structurally similar acids, suggesting context-dependent thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.